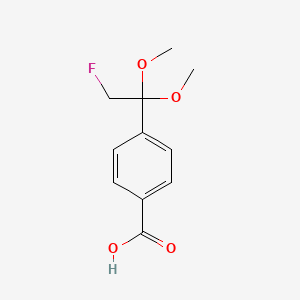

4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid

Description

Properties

IUPAC Name |

4-(2-fluoro-1,1-dimethoxyethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO4/c1-15-11(7-12,16-2)9-5-3-8(4-6-9)10(13)14/h3-6H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTGRCKLMDWHQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CF)(C1=CC=C(C=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with 2-fluoro-1,1-dimethoxyethane under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve efficient and cost-effective production .

Chemical Reactions Analysis

4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid is being investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structural features may enhance the biological activity of drug candidates.

Case Study:

- Alzheimer's Disease Treatment: Research indicates that fluorinated benzoic acids can serve as intermediates in the synthesis of compounds aimed at treating neurodegenerative diseases like Alzheimer's. The unique electronic properties imparted by the fluorine atom may enhance binding affinity to biological targets .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of advanced polymers and coatings.

Applications:

- Polymer Synthesis: Fluorinated compounds are known to improve thermal stability and chemical resistance in polymers. This compound can be used to synthesize fluorinated polymers with enhanced performance characteristics.

Agricultural Chemistry

Fluorinated compounds have shown promise in agricultural applications, particularly as herbicides and pesticides.

Research Insights:

- Studies have indicated that fluorinated benzoic acids can exhibit herbicidal activity due to their ability to interfere with plant growth regulators . This opens avenues for developing environmentally friendly agricultural chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

2a. Structural Analogues

The following table compares key structural analogs of 4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid:

Key Observations :

- Electron Effects: Chloro (in 4-(3-Chloroanilino)benzoic acid) is stronger electron-withdrawing than fluoro, increasing acidity (pKa ~2.5 vs. ~2.8 for fluoro derivatives) .

- Solubility : The dimethoxyethyl group in the target compound likely improves aqueous solubility compared to purely aromatic or lipophilic substituents (e.g., pentyl-dioxane in ).

- Crystal Packing : Acid dimers (as in ) are common in benzoic acids, but steric hindrance from dimethoxyethyl may disrupt this motif, favoring alternative hydrogen-bonding networks.

2c. Physicochemical Properties

- Acidity : The fluorine atom slightly reduces acidity compared to chloro analogs but enhances resonance stabilization of the carboxylate anion.

- Thermal Stability: Methoxy groups may lower melting points relative to rigid heterocyclic derivatives (e.g., azetidinones ).

- Computational Insights : Density-functional theory (DFT) studies (e.g., ) predict that exact exchange terms improve accuracy in modeling fluorine’s electronegative effects.

Biological Activity

4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid core substituted with a fluorinated and dimethoxyethyl side chain. This structural configuration is believed to influence its biological activity significantly.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL for different strains, indicating moderate potency in comparison to standard antibiotics.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it was observed to reduce levels of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial for the inflammatory response.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells. The compound induced apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK pathways, leading to altered gene expression related to inflammation and cell proliferation.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations lower than those required for conventional antibiotics.

| Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anti-inflammatory Properties

In a controlled experiment assessing anti-inflammatory effects, macrophages treated with this compound showed a reduction in cytokine production compared to untreated controls.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 500 |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer :

- Step 1 : Start with fluorinated precursors such as 2-fluoro-4-methoxyacetophenone. Cleave the methylketone using HOBr to form intermediate benzoic acid derivatives .

- Step 2 : Demethylation with BBr₃ under anhydrous conditions to introduce hydroxyl groups, followed by esterification or etherification to install the dimethoxyethyl moiety .

- Step 3 : Purify intermediates via high-performance liquid chromatography (HPLC) using a C18 column with acetic acid/methanol/water eluents to achieve >95% purity .

- Optimization : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry of BBr₃ (e.g., 1.5–2.0 equivalents) to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to track fluorine substitution patterns and ¹H/¹³C NMR to confirm the dimethoxyethyl group’s integration .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water mixtures. Refine structures using SHELXL (for small molecules) with anisotropic displacement parameters .

- Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices .

- Thermochemical Accuracy : Validate DFT results against experimental data (e.g., bond dissociation energies) using Gaussian09 or ORCA. Average deviations <3 kcal/mol are acceptable .

- Reactivity Insights : Simulate nucleophilic attack at the fluorine-substituted carbon to predict reaction pathways with nucleophiles (e.g., hydroxide ions) .

Q. What challenges arise in resolving crystal structures of fluorinated benzoic acid derivatives, and how can crystallography software address these?

- Methodological Answer :

- Challenges : Fluorine’s high electron density can cause absorption errors. Twinning or disorder in the dimethoxyethyl group may complicate refinement .

- Solutions :

- Use Mo-Kα radiation (λ = 0.71073 Å) to mitigate absorption. Apply multi-scan corrections in SADABS .

- For disordered moieties, employ PART instructions in SHELXL to model split positions .

- Validate structures using R1 < 0.05 and wR2 < 0.15 thresholds .

Q. What methodologies are used to assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays :

- Kinetic Analysis : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .

- Docking Studies : Use AutoDock Vina to simulate ligand-enzyme interactions. Prioritize binding poses with ΔG < −7 kcal/mol .

- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after treating cell lines (e.g., HeLa) with 10–100 µM compound for 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.